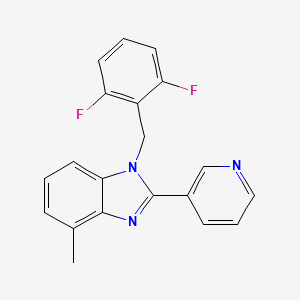
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(3-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(3-pyridinyl)- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(3-pyridinyl)- typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole core. Subsequent functionalization steps introduce the difluorophenyl, methyl, and pyridinyl groups through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(3-pyridinyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives.
科学的研究の応用
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(3-pyridinyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor domains.
類似化合物との比較
Similar Compounds
1H-Benzimidazole, 1-methyl-2-(3-pyridinyl)-: Lacks the difluorophenyl group, resulting in different chemical properties and biological activities.
1H-Benzimidazole, 1-((2,6-dichlorophenyl)methyl)-4-methyl-2-(3-pyridinyl)-:
Uniqueness
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(3-pyridinyl)- is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
199594-74-6 |
|---|---|
分子式 |
C20H15F2N3 |
分子量 |
335.3 g/mol |
IUPAC名 |
1-[(2,6-difluorophenyl)methyl]-4-methyl-2-pyridin-3-ylbenzimidazole |
InChI |
InChI=1S/C20H15F2N3/c1-13-5-2-9-18-19(13)24-20(14-6-4-10-23-11-14)25(18)12-15-16(21)7-3-8-17(15)22/h2-11H,12H2,1H3 |
InChIキー |
DHLYGJHIIZQQKU-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)N(C(=N2)C3=CN=CC=C3)CC4=C(C=CC=C4F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester](/img/structure/B12567065.png)
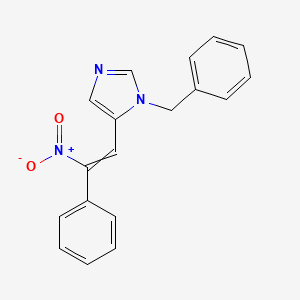
![6,7,8-Trifluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12567069.png)

![1-Butanesulfonic acid, 4-[(2-methyl-2-undecyl-1,3-dioxan-5-yl)oxy]-](/img/structure/B12567083.png)
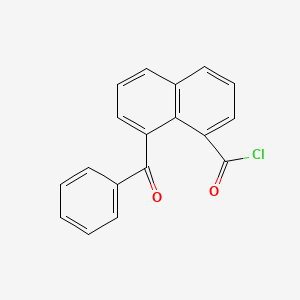
![2,2'-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12567092.png)
![Silane, [(4-butylphenyl)ethynyl]trimethyl-](/img/structure/B12567099.png)
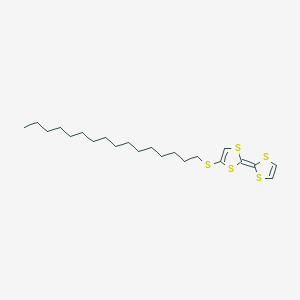

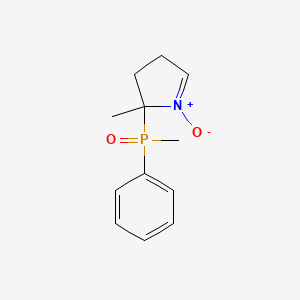
![2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane](/img/structure/B12567126.png)


